4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-2-28-17-6-4-16(5-7-17)20(27)25-12-10-24(11-13-25)18-14-19(22-15-21-18)26-9-3-8-23-26/h3-9,14-15H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGBQXOMVORBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the piperazine derivative, followed by the introduction of the ethoxybenzoyl group. The final step involves the coupling of the pyrazolyl-pyrimidine moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrimidine vs. Pyridazine : The target compound’s pyrimidine core (two nitrogen atoms) differs from pyridazine analogs (e.g., ’s compound), which have adjacent nitrogens. Pyridazines often exhibit enhanced π-π stacking but reduced metabolic stability compared to pyrimidines .
- Pyrazolopyrimidine vs. Pyrimidine : Compounds like those in replace pyrimidine with pyrazolopyrimidine, increasing planarity and affinity for hydrophobic enzyme pockets .
Substituent Effects
- 4-Ethoxybenzoyl Group : The ethoxy group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to sulfonyl () or methylbenzoyl () analogs .
- Piperazine Modifications : Sulfonyl-piperazine derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity, favoring enzyme inhibition, while methoxyphenyl-piperazine () aids in receptor selectivity .
Biological Activity
The compound 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Pyrimidine core : A six-membered ring containing nitrogen atoms that is known for its role in various biological functions.
- Piperazine moiety : A heterocyclic compound that enhances the biological activity of many drugs.
- Ethoxybenzoyl group : This substituent is significant for its potential interactions with biological targets.
The biological activity of this compound can be attributed to its interactions with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or neurological disorders.
- Receptor Modulation : It may bind to receptors on cell surfaces, influencing signaling pathways critical for cellular functions.
Biological Activity Data
Research indicates that this compound exhibits a range of biological activities, which can be summarized in the following table:
Case Studies
- Anticancer Studies : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer. The mechanism was linked to the induction of apoptosis through caspase activation.
- Neuroprotection : Another investigation revealed that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's.
- Antimicrobial Properties : Research has shown that the compound exhibits notable antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
Research Findings
Recent studies have provided insights into the pharmacokinetics and bioavailability of this compound:
- Bioavailability : Preliminary data suggest good oral bioavailability, making it a suitable candidate for further development as an oral medication.
- Toxicity Profiles : Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand its long-term effects.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including nucleophilic substitution, coupling, and purification. Key steps include:
- Piperazine functionalization : Reacting 4-ethoxybenzoyl chloride with piperazine under controlled temperature (e.g., 0–5°C) to avoid side reactions .
- Pyrimidine-pyrazole coupling : Using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrazole moiety to the pyrimidine core. Solvent choice (e.g., DMF or THF) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) are critical for yield optimization .
- Purity control : Employ column chromatography (silica gel, gradient elution) and confirm purity via HPLC (>95% by area) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the 3D structure to confirm regiochemistry of the piperazine and pyrazole substituents .
- Spectroscopic analysis :
- NMR : ¹H and ¹³C NMR to verify proton environments (e.g., ethoxy group at δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₀H₂₂N₆O₂) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict electron distribution and reactive sites .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Kinase inhibition : Test against kinase panels (e.g., EGFR, BRAF) using fluorescence-based assays (e.g., ADP-Glo™) due to the pyrimidine scaffold’s kinase-targeting potential .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility assessment : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Dose-response validation : Repeat assays with standardized protocols (e.g., cell passage number, serum batch) to eliminate variability .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .
- Meta-analysis : Compare results with structurally analogous compounds (e.g., pyridazine derivatives in ) to contextualize discrepancies.
Q. What strategies are effective for identifying the compound’s molecular target in signaling pathways?
- Methodological Answer :
- Chemoproteomics : Employ activity-based protein profiling (ABPP) with a biotinylated derivative of the compound .
- RNA-seq : Compare transcriptomic profiles of treated vs. untreated cells to pinpoint pathway perturbations .
- Molecular docking : Screen against kinase libraries (e.g., PDB) using AutoDock Vina; validate with mutagenesis studies on predicted binding residues .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Methodological Answer :
- Analog synthesis : Modify the ethoxybenzoyl group (e.g., replace with methylsulfonyl) or pyrazole substituents (e.g., halogenation) .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., pyrimidine N1) and hydrophobic regions .
- ADME-Tox profiling : Assess metabolic stability (human liver microsomes) and hERG inhibition (patch-clamp assays) to prioritize analogs .
Q. What experimental designs are recommended for in vivo efficacy studies?
- Methodological Answer :
- Animal models : Use xenograft mice (e.g., HCT-116 colorectal cancer) with daily oral dosing (10–50 mg/kg) for 21 days .
- Pharmacokinetics : Conduct LC-MS/MS analysis of plasma to measure Cmax, Tmax, and half-life .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and body weight changes to assess safety margins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
